5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide is a compound known for its potential antithrombotic properties. It is a small molecule inhibitor that targets Factor Xa, an enzyme crucial for blood coagulation. This compound is under clinical development for the prevention and treatment of thromboembolic diseases .
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a direct FXa inhibitor . It binds to the FXa enzyme, inhibiting its function and thus decreasing the amplified generation of thrombin . This results in diminished thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .
Biochemical Pathways
The inhibition of FXa affects the blood coagulation cascade . Specifically, it disrupts the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . This results in decreased thrombin-mediated activation of both coagulation and platelets .
Pharmacokinetics
The compound has been found to have good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .
Result of Action
The inhibition of FXa by the compound produces antithrombotic effects . By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets . This results in a reduction in the formation of blood clots .
Biochemical Analysis
Biochemical Properties
The compound interacts with the coagulation enzyme Factor Xa (FXa), inhibiting its function . This interaction is facilitated by the neutral ligand chlorothiophene in the S1 subsite . The compound’s high potency and good oral bioavailability make it a promising candidate for antithrombotic therapy .
Cellular Effects
5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide’s inhibition of FXa can have significant effects on cellular processes. By inhibiting FXa, the compound can prevent the formation of thrombin, a key enzyme in the coagulation cascade. This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation .
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with FXa. The neutral ligand chlorothiophene in the S1 subsite allows for high affinity binding to FXa . This binding inhibits the function of FXa, preventing the conversion of prothrombin to thrombin and thereby inhibiting the coagulation cascade .
Temporal Effects in Laboratory Settings
The compound’s high potency and good oral bioavailability suggest that it may have stable, long-term effects on cellular function .
Dosage Effects in Animal Models
Early studies suggest that the compound has a high potency, indicating that it may be effective at low dosages
Metabolic Pathways
Given its role as an FXa inhibitor, it is likely that the compound interacts with enzymes and cofactors involved in the coagulation cascade .
Transport and Distribution
Given its high potency and good oral bioavailability, it is likely that the compound is effectively transported and distributed within the body .
Subcellular Localization
Given its role as an FXa inhibitor, it is likely that the compound localizes to areas of the cell involved in the coagulation cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide involves multiple steps. The general synthetic route includes:
Formation of the oxazolidinone ring: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the thiophene ring: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Sulfonamide formation: The final step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the oxazolidinone ring, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a model compound in the study of Factor Xa inhibitors.
Biology: The compound is used in biological assays to study blood coagulation pathways.
Medicine: It is under clinical development for the treatment of thromboembolic diseases.
Industry: The compound is used in the development of new anticoagulant drugs.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action.
Apixaban: A direct Factor Xa inhibitor used for the prevention of thromboembolic events.
Edoxaban: Another oral Factor Xa inhibitor with high selectivity.
Uniqueness
5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide is unique due to its specific structural features, such as the oxazolidinone ring and the thiophene sulfonamide moiety, which contribute to its high potency and selectivity for Factor Xa .
Properties
IUPAC Name |
5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIQQBLDXHSTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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